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molecular formula C9H16NO2 B1429343 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl CAS No. 80404-14-4

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl

Cat. No. B1429343
M. Wt: 171.22 g/mol
InChI Key: WSGDRFHJFJRSFY-DETAZLGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247479B2

Procedure details

N-Propoxy-4-oxo-2,2,6,6-tetramethylpiperidine (3.2 g, 26%) is synthesized in the same manner as described above with regard to N-cyclohexyloxy-4-oxo-2,2,6,6-tetramethylpiperidine, with the exception of the addition of Zn (61.1 mmol, 4.00 g), 1,2-dibromoethane (200 μl), trimethyl-chlorosilane (250 μl), iodopropane (58.8 mmol, 10.0 g), CuCN (53.6 mmol, 4.80 g), LiCl (114 mmol, 4.80 g) and 4-oxo-TEMPO (58.8 mmol, 10.0 g). 1H-NMR (CDCl3): δ=3.78 (t, J=6.7 Hz, 2H, O—CH2), 2.55 (d, J=12.7 Hz, 2H, CH2—CCH3), 2.20 (d, J=12.7 Hz, 2H, CH2—CCH3), 1.57 (m, 2H, CH2—CH3), 1.28 (s, 6H, C—CH3), 1.14 (s, 6H, C—CH3), 0.95 (t, J=7.45 Hz, 3H, CH2—CH3); 13C-NMR (CDCl3): δ208.5, 78.5, 63.0, 53.3, 32.5, 22.5, 21.8, 10.9.
Name
N-cyclohexyloxy-4-oxo-2,2,6,6-tetramethylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
250 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7][N:8]2[C:13]([CH3:15])([CH3:14])[CH2:12][C:11](=[O:16])[CH2:10][C:9]2([CH3:18])[CH3:17])CCC[CH2:3][CH2:2]1.BrCCBr.ICCC.C([Cu])#N.[Li+].[Cl-].CC1(C)N([O])C(C)(C)CC(=O)C1>[Zn].C[Si](C)(C)Cl>[CH2:1]([O:7][N:8]1[C:9]([CH3:18])([CH3:17])[CH2:10][C:11](=[O:16])[CH2:12][C:13]1([CH3:14])[CH3:15])[CH2:2][CH3:3] |f:4.5,^1:35|

Inputs

Step One
Name
N-cyclohexyloxy-4-oxo-2,2,6,6-tetramethylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)ON1C(CC(CC1(C)C)=O)(C)C
Name
Quantity
200 μL
Type
reactant
Smiles
BrCCBr
Name
Quantity
10 g
Type
reactant
Smiles
ICCC
Name
CuCN
Quantity
4.8 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
4.8 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
10 g
Type
reactant
Smiles
CC1(CC(=O)CC(N1[O])(C)C)C
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
250 μL
Type
solvent
Smiles
C[Si](Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)ON1C(CC(CC1(C)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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